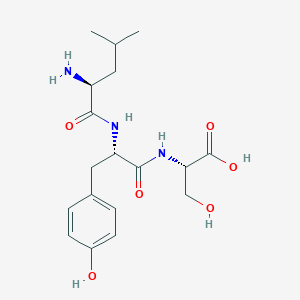
L-Leucyl-L-tyrosyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-tyrosyl-L-serine is a tripeptide composed of the amino acids leucine, tyrosine, and serine. It has the molecular formula C18H27N3O6 and a molecular weight of 381.423 Da . This compound is of interest in various fields of scientific research due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-tyrosyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Leucyl-L-tyrosyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and structural studies.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Leucyl-L-tyrosyl-L-serine involves its interaction with specific molecular targets and pathways. The leucine residue may play a role in hydrophobic interactions, while the tyrosine residue can participate in hydrogen bonding and aromatic interactions. The serine residue may be involved in phosphorylation and other post-translational modifications.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-tyrosine: A dipeptide with similar structural features but lacking the serine residue.
L-Leucyl-L-serine: Another dipeptide that lacks the tyrosine residue.
L-Tyrosyl-L-serine: A dipeptide that lacks the leucine residue.
Uniqueness
L-Leucyl-L-tyrosyl-L-serine is unique due to the presence of all three amino acids, which confer distinct structural and functional properties. The combination of hydrophobic, aromatic, and polar residues allows for diverse interactions and applications in various fields of research.
Properties
CAS No. |
923060-96-2 |
|---|---|
Molecular Formula |
C18H27N3O6 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H27N3O6/c1-10(2)7-13(19)16(24)20-14(8-11-3-5-12(23)6-4-11)17(25)21-15(9-22)18(26)27/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,24)(H,21,25)(H,26,27)/t13-,14-,15-/m0/s1 |
InChI Key |
VUBIPAHVHMZHCM-KKUMJFAQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide](/img/structure/B14171282.png)
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)
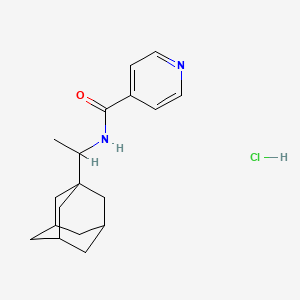
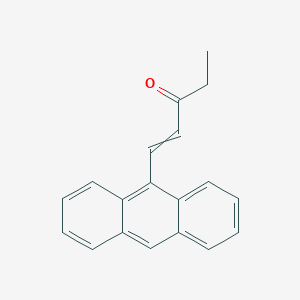

![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)
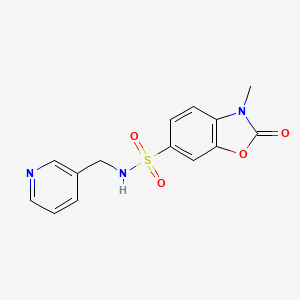
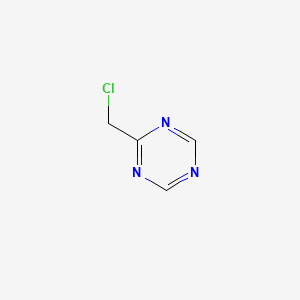
![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
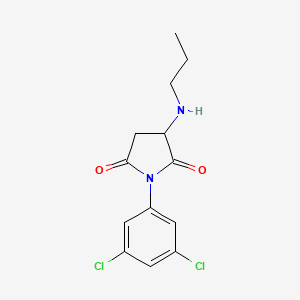
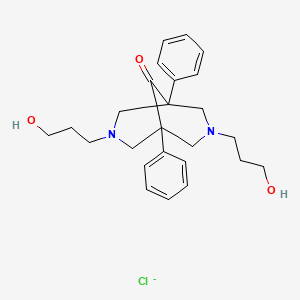
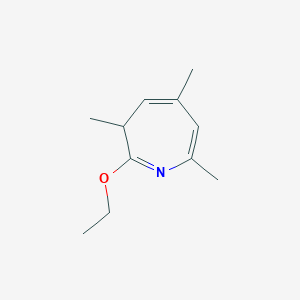
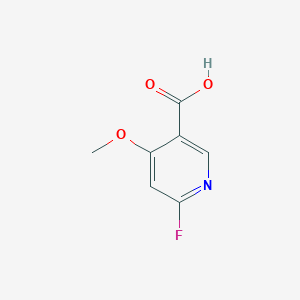
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
